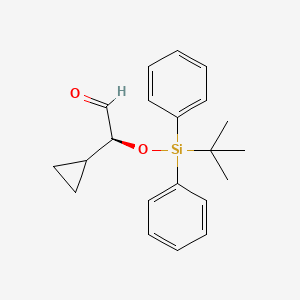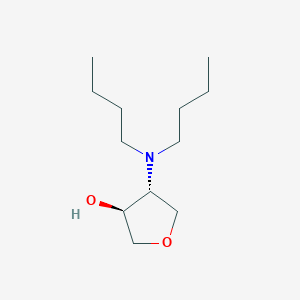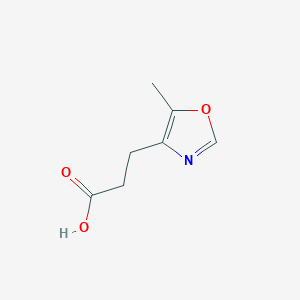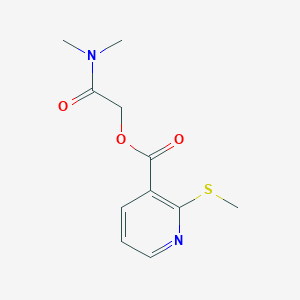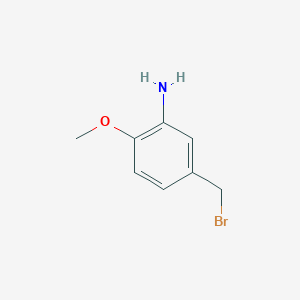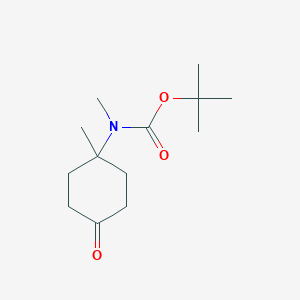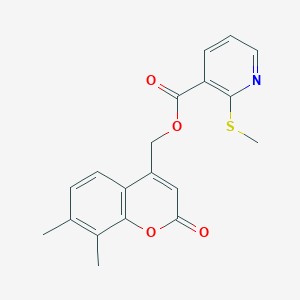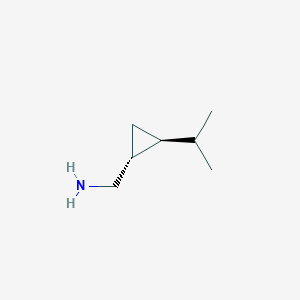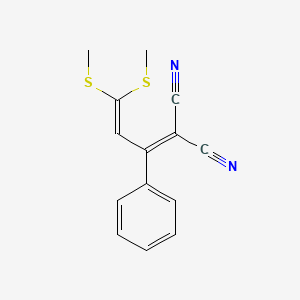
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile is an organic compound with the molecular formula C13H12N2S2. It is characterized by the presence of two methylthio groups, a phenyl group, and a malononitrile moiety. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile typically involves the reaction of malononitrile with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles to replace the methylthio groups.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Condensation Reactions: The compound can undergo condensation reactions with various amines and hydrazines to form pyrazoles, triazoles, and other heterocycles.
Common Reagents and Conditions
Nucleophiles: Such as amines, hydrazines, and thiols.
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Major Products Formed
Heterocyclic Compounds: Pyrazoles, triazoles, thiadiazoles.
Substituted Malononitriles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile involves its reactivity towards nucleophiles and electrophiles. The compound’s electron-withdrawing cyano groups and electron-donating methylthio groups create a highly reactive center that facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bis(methylthio)methylene)malononitrile
- Ethyl 2-cyano-3,3-bis(methylthio)acrylate
- 3,3-Bis(methylthio)-2-cyanoacrylonitrile
Uniqueness
2-(3,3-Bis(methylthio)-1-phenylallylidene)malononitrile is unique due to its phenyl group, which imparts additional reactivity and potential for forming more complex heterocyclic structures compared to its analogs .
Properties
CAS No. |
64608-21-5 |
|---|---|
Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-[3,3-bis(methylsulfanyl)-1-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14(18-2)8-13(12(9-15)10-16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
WFOZCGRIXYRGGN-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=C(C#N)C#N)C1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


